13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid

Physicochemical Property Profiling Solubility Prediction Membrane Permeability

13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid (CAS 6988-86-9) is a synthetic porphyrin macrocycle belonging to the broader class of dicarboxylic porphyrins. Its structure is characterized by a unique asymmetric substitution pattern: a direct carboxy group (–COOH) at position 13, a propionic acid chain (–CH₂CH₂COOH) at position 2, ethyl groups at positions 8 and 18, and methyl groups at positions 3, 7, 12, and 17.

Molecular Formula C32H34N4O4
Molecular Weight 538.6 g/mol
CAS No. 6988-86-9
Cat. No. B12705942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid
CAS6988-86-9
Molecular FormulaC32H34N4O4
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CC)C)C(=O)O)C
InChIInChI=1S/C32H34N4O4/c1-7-19-15(3)22-11-23-17(5)21(9-10-30(37)38)28(35-23)14-27-20(8-2)16(4)24(34-27)13-29-31(32(39)40)18(6)25(36-29)12-26(19)33-22/h11-14,34,36H,7-10H2,1-6H3,(H,37,38)(H,39,40)
InChIKeyRZTRGMMZKUXSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid: A Structurally Heterogeneous Dicarboxylic Porphyrin for Specialized Synthesis and Sensor Design


13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid (CAS 6988-86-9) is a synthetic porphyrin macrocycle belonging to the broader class of dicarboxylic porphyrins . Its structure is characterized by a unique asymmetric substitution pattern: a direct carboxy group (–COOH) at position 13, a propionic acid chain (–CH₂CH₂COOH) at position 2, ethyl groups at positions 8 and 18, and methyl groups at positions 3, 7, 12, and 17 . This arrangement distinguishes it from the more common symmetric 2,4-diethyl-13,17-dipropionic acid porphyrins (e.g., mesoporphyrin IX) and creates a unique spatial and electronic profile for selective metal coordination and surface anchoring .

Asymmetric substitution pattern (13-COOH, 2-propionic acid, 8,18-diethyl) distinguishes from symmetric porphyrins
Enables selective metal coordination, surface anchoring, and asymmetric catalyst scaffolds

Why Structural Analogs Like Mesoporphyrin IX Cannot Be Casually Substituted for 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic Acid in Precision Porphyrin Chemistry


In porphyrin chemistry, the precise position and identity of peripheral substituents dictate both the physicochemical properties (logP, pKa) and the functional performance (metal-binding geometry, surface anchoring orientation) . Generic substitution with abundant in-class analogs such as mesoporphyrin IX (2,4-diethyl-13,17-dipropionic acid) or deuteroporphyrin IX is not recommended because the target compound replaces one propionic acid side chain with a directly attached carboxy group at position 13 and shifts the ethyl substitution pattern to the 8,18-positions. This alters the molecular dipole, hydrogen-bonding donor/acceptor topology, and the steric environment around the macrocycle core—parameters that directly influence analyte selectivity in sensor arrays, catalytic turnover in metalloporphyrin active sites, and the efficiency of TiO₂ binding in dye-sensitized applications . The quantitative evidence below maps these differentiation dimensions to specific measurable properties.

Direct 13-carboxy (–COOH) vs. propionic acid chain in mesoporphyrin IX Alters electron withdrawal, dipole, and hydrogen-bonding pattern; may shift sensor selectivity and catalytic activity.
8,18-diethyl substitution vs. 2,4-diethyl in mesoporphyrin IX Creates asymmetric steric profile near coordinating face; mesoporphyrin IX lacks this facial differentiation for axial ligand approach.

Quantitative Differentiation Evidence for 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic Acid Against Its Closest Analogs


Increased Topological Polar Surface Area (TPSA) and Reduced Lipophilicity (LogP) Versus 8,13-Diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic Acid

The target compound bears an additional carboxy group at position 13 compared to its closest commercially available analog 8,13-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic acid (CAS 644-00-8). This structural difference increases the topological polar surface area (TPSA) to 124.04 Ų and reduces the predicted logP to 4.13, versus a calculated TPSA of 71.77 Ų and logP of 5.34 for the comparator [1]. The 73% increase in TPSA directly translates to higher aqueous solubility and altered membrane partitioning, which is critical for biological assay design and purification strategy selection.

TPSA & LogP shift
Specification review
TPSA +73% (124.04 vs 71.77 Ų)
LogP −1.21 (4.13 vs 5.34)
Higher predicted aqueous solubility supports buffer-compatible sensor design.
Predicted values; experimental confirmation advised.
Physicochemical Property Profiling Solubility Prediction Membrane Permeability

Distinct Metal-Coordination Geometry Enabled by the 13-Carboxy Group Versus 13-Propionic Acid Chain in Mesoporphyrin IX

The direct attachment of the carboxy group to the porphine macrocycle at position 13, as opposed to the propionic acid spacer (–CH₂CH₂COOH) in mesoporphyrin IX, creates a different electronic coupling between the acid moiety and the conjugated system. The carboxy group conjugates with the porphyrin π-system, potentially lowering the pKa of the core pyrrolic nitrogens by an estimated 0.5–1.5 units compared to mesoporphyrin IX based on class-level structure-activity relationships for electron-withdrawing substituents on porphyrins [1]. This shift alters the pH window for metal insertion and the stability constants of the resulting metalloporphyrin complexes.

Core basicity shift
Class-level
Est. pKa decrease ~0.5–1.5 units vs mesoporphyrin IX
Lower pH window for metal insertion may improve yield for hydrolysis-prone ions.
Inferred from SAR; no direct data for this compound.
Metalloporphyrin Design Coordination Chemistry Catalyst Development

Altered Substitution Pattern (8,18-Diethyl) Provides Steric Differentiation for Axial Ligand Binding Versus the Symmetric 2,4-Diethyl Isomers

In the target compound, ethyl groups occupy the 8- and 18-positions (adjacent to the propionic acid at position 2 and the carboxy at position 13), whereas in the more common mesoporphyrin IX isomer, ethyl groups reside at the 2- and 4-positions. Molecular modeling suggests that the 8,18-diethyl arrangement places steric bulk proximal to both acidic anchoring groups, which can hinder axial ligand approach to a coordinated metal center from one face of the macrocycle—a property absent in the symmetric 2,4-diethyl counterpart . This facial discrimination is a class-level inference supported by general principles of porphyrin steric engineering but lacks direct comparative crystallographic or kinetic data for CAS 6988-86-9.

Facial steric profile
Class-level
8,18-diethyl creates asymmetric steric environment
May support selective axial ligation for asymmetric induction.
Qualitative inference; kinetic data unavailable.
Steric Effects Axial Ligation Molecular Recognition

Higher Purity Specification (98%) Compared to Typical Commercial Mesoporphyrin IX Batches (90–95%)

The commercial specification for CAS 6988-86-9 is listed at 98% purity by HPLC/UV-Vis, whereas typical mesoporphyrin IX offers 90–95% purity . The 3–8 percentage-point purity advantage reduces the burden of purification for applications requiring high optical transparency or precise stoichiometric control, such as photophysical quantum yield determinations or the preparation of well-defined metal-organic frameworks.

Commercial purity
Specification review
98% (HPLC/UV-Vis) vs 90–95% for mesoporphyrin IX
Reduces pre-use purification needs for high-optical-quality studies.
Vendor specifications; lot-specific verification recommended.
Purity Benchmarking Procurement Quality Reproducibility

Optimal Procurement Scenarios for 13-Carboxy-8,18-diethyl-3,7,12,17-tetramethyl-21H,23H-porphine-2-propionic Acid Based on Its Differentiated Property Profile


Design of Asymmetric Metalloporphyrin Catalysts Requiring Facial Selectivity

The 8,18-diethyl substitution pattern and the proximally positioned 13-carboxy and 2-propionic acid groups create a sterically asymmetric environment around the macrocycle. Researchers developing catalysts for enantioselective epoxidation or C–H functionalization where substrate approach must be restricted to one face of the metal center will find this scaffold preferable to the symmetric mesoporphyrin IX, which cannot provide intrinsic facial differentiation . Note: This inference is based on structural topology; experimental validation for this specific compound is not yet available in the open literature.

Aqueous-Compatible Porphyrin-Based Fluorescent Sensors Requiring Enhanced Solubility

With a TPSA of 124.04 Ų—substantially higher than the 71.77 Ų of its monofunctional analog—this compound exhibits markedly better predicted aqueous solubility. This makes it a more practical candidate for fluorescence turn-on sensors designed to operate in biological buffers or environmental water samples, where the lower-solubility analogs (e.g., CAS 644-00-8) risk aggregation and signal quenching .

Controlled Metal-Insertion Protocols at Lower pH for Labile Metal Ions

The electron-withdrawing 13-carboxy group is predicted to lower the pKa of the pyrrolic N–H protons by 0.5–1.5 units relative to mesoporphyrin IX, enabling metal insertion (e.g., Zn²⁺, Co²⁺) at a more acidic pH. This is strategically valuable for incorporating metal ions that are prone to hydrolysis at neutral pH, potentially improving metallation yield and reducing metal-oxide precipitate formation .

High-Precision Photophysical Studies and Quantum Yield Standards

The commercial availability of this compound at 98% purity reduces the presence of absorbing/emitting impurities that interfere with accurate determination of molar extinction coefficients, fluorescence quantum yields, and excited-state lifetimes. Procurement at this purity level directly supports reproducible photophysical characterization without the added step of preparative HPLC purification that lower-purity porphyrins (≤95%) typically require .

Application
Selection Property
Validation Focus
Asymmetric catalyst research
8,18-diethyl substitution (steric asymmetry)
Facial selectivity for axial ligand approach
Fluorescent sensor development
TPSA 124.04 Ų (predicted aqueous solubility)
Buffer compatibility and aggregation control
Low-pH metal insertion
Electron-withdrawing 13-carboxy group
Metal insertion pH window (hydrolysis-prone ions)
Photophysical characterization
98% purity specification
Impurity-free optical measurements
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